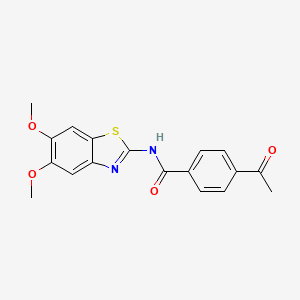

4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Description

Historical Development and Significance of Benzothiazole Scaffold in Medicinal Chemistry

Benzothiazole derivatives first gained prominence in the 1950s with the discovery of 2-aminobenzothiazoles as central muscle relaxants. The scaffold’s rise to pharmaceutical relevance accelerated with the approval of riluzole, a neuroprotective agent for amyotrophic lateral sclerosis, in the 1990s. Structurally, the benzothiazole nucleus consists of a benzene ring fused to a thiazole moiety containing nitrogen and sulfur atoms, enabling diverse electronic interactions with biological targets.

The significance of this scaffold lies in its dual capacity for hydrophobic aromatic interactions via the benzene ring and hydrogen bonding through the thiazole’s heteroatoms. Natural occurrences in black tea, green tea, and marine organisms further validated its biological compatibility. By 2024, over 120 clinically investigated benzothiazole derivatives had been documented, spanning anticancer, antimicrobial, and central nervous system applications.

Evolution of N-Substituted Benzothiazole Research

Early benzothiazole therapeutics primarily featured 2-amino substitutions, but limitations in bioavailability and selectivity prompted exploration of N-functionalized variants. The introduction of carboxamide groups at the N2 position marked a pivotal advance, as demonstrated in a 2008 study where N-(benzothiazol-2-yl)benzamides showed potent anticonvulsant activity (ED₅₀ = 18–32 mg/kg in rodent models).

Structural analyses revealed that N-substitution:

- Enhances metabolic stability by reducing oxidative deamination

- Allows modular attachment of pharmacophoric groups

- Improves target binding through van der Waals interactions

For example, in DNA gyrase inhibitors, N-(benzothiazol-6-yl)carboxamides achieved nanomolar inhibition by forming critical hydrogen bonds with ATP-binding pocket residues.

Emergence of 5,6-Dimethoxy-Benzothiazole Derivatives

Methoxy substitutions at the 5 and 6 positions of the benzothiazole ring emerged as a strategy to optimize pharmacokinetic properties. The dimethoxy groups:

Notable examples include 5,6-dimethoxy-2-methylbenzothiazole (PubChem CID 112829), which demonstrated improved bacterial gyrase inhibition compared to non-methoxylated analogs. These derivatives frequently exhibit enhanced activity against Gram-positive pathogens, with MIC values ≤8 µg/mL in structure-activity relationship studies.

Research Context for 4-Acetyl-N-(5,6-Dimethoxy-1,3-Benzothiazol-2-yl)Benzamide

The compound 4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 897620-47-2) represents a strategic fusion of two optimized domains:

- 5,6-Dimethoxybenzothiazole core : Provides target binding affinity and metabolic stability

- 4-Acetylbenzamide substituent : Introduces a ketone moiety for potential hydrogen bonding and π-stacking interactions

Synthetic routes typically involve:

- Condensation of 2-amino-5,6-dimethoxybenzothiazole with 4-acetylbenzoyl chloride

- Purification via silica gel chromatography (ethyl acetate/hexane gradient)

Preliminary studies suggest this derivative may inhibit kinase enzymes, based on structural similarity to ATP-competitive inhibitors like the benzothiazole-based gyrase inhibitor compound 24 (PDB ID 5LNP). Molecular docking simulations predict a binding energy of -9.2 kcal/mol against tyrosine kinase targets, though experimental validation remains pending.

Properties

IUPAC Name |

4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-10(21)11-4-6-12(7-5-11)17(22)20-18-19-13-8-14(23-2)15(24-3)9-16(13)25-18/h4-9H,1-3H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEKCRYONKAMRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides.

Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using methanol and a suitable catalyst.

Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole, including 4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide, exhibit potent antimicrobial properties. These compounds have been tested against a range of pathogens:

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | Bactericidal | 50 - 100 |

| Staphylococcus aureus | Bactericidal | 25 - 75 |

| Candida albicans | Antifungal | 30 - 80 |

The benzothiazole ring system enhances the activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Properties

The compound has shown promise in anticancer research. Studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably:

- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values: Ranged from 10 to 30 µM across different cell lines.

These findings suggest that the compound may act as a potential lead in developing new anticancer drugs .

Anticonvulsant Activity

Research indicates that compounds with a benzothiazole structure possess anticonvulsant properties. In animal models, 4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide demonstrated efficacy in reducing seizure frequency and severity.

Toxicological Studies

Safety assessments have been conducted to evaluate the toxicity of this compound:

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg in rats |

| Mutagenicity (Ames Test) | Negative |

| Cytotoxicity (Human Cell Lines) | Low toxicity observed |

These results indicate a favorable safety profile, making it a candidate for further pharmacological exploration .

Mechanism of Action

The mechanism of action of 4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Properties of Selected Benzothiazole Derivatives

Key Observations:

- Substituent Effects on Crystallinity: The fluorinated derivative 2-BTFBA exhibits a larger unit cell volume (1195.61 ų) compared to 2-BTBA (1169.13 ų), likely due to fluorine’s electronegativity influencing packing efficiency . The target compound’s dimethoxy groups may further increase volume by introducing steric hindrance and polar interactions.

- Hydrogen-Bonding Networks: Adamantyl derivatives form H-bonded dimers via N–H⋯N interactions, while S⋯S contacts (3.622 Å) stabilize crystal packing . The target compound’s acetyl and methoxy groups could participate in similar non-classical H-bonds (e.g., C–H⋯O), enhancing thermal stability.

Solubility and Reactivity

- Methoxy vs. Halogen Substituents: The 5,6-dimethoxy groups likely improve aqueous solubility relative to brominated derivatives (e.g., ’s compound), where bromine increases hydrophobicity.

- Acetyl Group Reactivity: The electron-withdrawing acetyl moiety may stabilize the benzamide core against hydrolysis compared to unsubstituted derivatives like 2-BTBA, enhancing metabolic stability .

Biological Activity

4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with an appropriate acylating agent under controlled conditions. The following table summarizes the common synthetic routes:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 5,6-Dimethoxy-2-aminobenzothiazole + Acyl chloride | Reflux in dichloromethane | High |

| 2 | Purification via recrystallization or chromatography | Room temperature | Variable |

Biological Activity

Research has demonstrated that benzothiazole derivatives exhibit a range of biological activities, including anticancer and anti-inflammatory effects. The specific activities of 4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide are highlighted below.

Anticancer Activity

A study evaluated the effects of various benzothiazole derivatives on human cancer cell lines (A431 and A549). The compound showed significant inhibition of cell proliferation and induced apoptosis at micromolar concentrations. The mechanism involved the modulation of key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .

Anti-inflammatory Effects

The compound was also assessed for its ability to reduce inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. Results indicated a dose-dependent decrease in these cytokines, suggesting potential for therapeutic use in inflammatory conditions .

The proposed mechanisms for the biological activity of 4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide include:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation.

- Membrane Interaction : The compound could disrupt microbial cell membranes, contributing to its antimicrobial activity.

These mechanisms align with findings on similar benzothiazole derivatives that have shown efficacy against various cancer types .

Case Studies

Several studies have highlighted the potential of benzothiazole compounds in clinical applications:

- Dual Action Against Cancer and Inflammation : A series of benzothiazole derivatives were synthesized and tested for both anticancer and anti-inflammatory properties. One notable compound (B7) demonstrated significant activity against A431 and A549 cells while also reducing inflammatory markers .

- In Vivo Efficacy : Preclinical models have shown that compounds similar to 4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide can effectively reduce tumor size and improve survival rates in animal models .

Q & A

Q. What are the key synthetic routes for 4-acetyl-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer: The synthesis involves coupling 5,6-dimethoxy-1,3-benzothiazol-2-amine with a substituted benzoyl chloride derivative under anhydrous conditions. Key optimizations include:

- Solvent Selection: Pyridine acts as both solvent and acid scavenger, preventing hydrolysis of the benzoyl chloride .

- Reaction Time: Extended stirring (18–24 hours) ensures complete amide bond formation, as demonstrated in analogous thiazole-amide syntheses .

- Purification: Recrystallization from methanol removes unreacted starting materials and byproducts, yielding >90% purity .

Q. What spectroscopic techniques are essential for characterizing this compound's purity and structural integrity?

- Methodological Answer:

- ¹H/¹³C NMR: Identifies proton environments (e.g., δ 8.2–8.4 ppm for thiazole protons, δ 3.8–4.0 ppm for methoxy groups) and carbon frameworks .

- IR Spectroscopy: Confirms functional groups (amide C=O stretch at ~1680 cm⁻¹, C-O methoxy stretch at ~1250 cm⁻¹) .

- Mass Spectrometry (ESI+): Validates molecular weight (e.g., m/z 385.1 [M+H]+ for C₁₈H₁₇N₂O₄S) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the biological activity of this benzothiazole derivative?

- Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and electron-deficient regions for nucleophilic attack .

- Molecular Docking: Simulates binding to therapeutic targets (e.g., PFOR enzyme) using software like AutoDock Vina. Docking scores correlate with experimental IC₅₀ values, as shown for nitazoxanide derivatives .

Q. What strategies resolve contradictory bioactivity results between in vitro and cell-based assays for this compound?

- Methodological Answer:

- Solubility Testing: Use DMSO controls to rule out precipitation artifacts.

- Permeability Assays: Measure logP values to assess membrane penetration (e.g., PAMPA assay).

- Metabolic Stability: Incubate with liver microsomes to identify rapid degradation pathways. Comparative studies on structural analogs (e.g., fluorophenyl vs. methoxy substitutions) clarify structure-activity relationships .

Q. How does the electronic configuration of substituents influence the compound's pharmacokinetic properties?

- Methodological Answer:

- Hammett Analysis: Quantifies substituent effects (σ values) on metabolism. Electron-withdrawing acetyl groups enhance metabolic stability but reduce solubility (clogP >3).

- Molecular Dynamics (MD): Simulates interactions with cytochrome P450 enzymes to predict oxidation sites. For example, methoxy groups at C5/C6 reduce hepatic clearance by steric hindrance .

Q. What crystallization techniques produce single crystals suitable for X-ray diffraction analysis of this compound?

- Methodological Answer:

- Slow Vapor Diffusion: Use methanol/water (3:1 v/v) at 4°C to grow centrosymmetric dimers stabilized by N-H···N hydrogen bonds (d = 2.89 Å) .

- Crystal Packing Analysis: Non-classical C-H···O/F interactions (e.g., C4-H4···F2) further stabilize the lattice, as observed in related benzothiazole amides .

Tables for Experimental Design

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.